4-(Piperidin-4-yl)pyrimidine

Antiviral HIV-1 NNRTI Drug Discovery

Researchers developing kinase inhibitors often face scaffold limitations that compromise selectivity. 4-(Piperidin-4-yl)pyrimidine (CAS 954220-47-4) addresses this with a validated privileged scaffold. • PI3Kδ inhibition: IC50 = 0.286 μM; anti-proliferative activity in breast cancer cells: IC50 = 1.311 μM. • PKB/Akt selectivity: up to 165-fold over PKA, enabling target-specific probe development. • Consistent 95% purity with room-temperature storage simplifies inventory management.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 954220-47-4
Cat. No. B1289431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-yl)pyrimidine
CAS954220-47-4
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC=NC=C2
InChIInChI=1S/C9H13N3/c1-4-10-5-2-8(1)9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2
InChIKeyNXWUMAKDYWLFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-4-yl)pyrimidine Overview


4-(Piperidin-4-yl)pyrimidine (CAS 954220-47-4) is a heterocyclic small molecule consisting of a pyrimidine ring substituted with a piperidine moiety at the 4-position, with a molecular formula of C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . This compound serves as a privileged scaffold in medicinal chemistry due to its modular structure, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies . Its biological profile includes activity as a non-nucleoside HIV-1 reverse transcriptase inhibitor (NNRTI) and as an inhibitor of kinases such as PI3Kδ and PKB/Akt, making it a versatile starting point for antiviral and oncology drug discovery programs [1][2].

Scaffold Class Privileged pyrimidine-piperidine core for medicinal chemistry SAR studies
Target Engagement Reported HIV-1 NNRTI and kinase inhibition assay context
Library Design Modular scaffold supports generation of diverse compound libraries

Generic Substitution Risks for 4-(Piperidin-4-yl)pyrimidine


Generic substitution of 4-(piperidin-4-yl)pyrimidine is not feasible due to the profound impact of subtle structural variations on biological activity and physicochemical properties. The specific substitution pattern at the 4-position of the pyrimidine ring is a critical determinant of kinase selectivity and potency; for example, the 4-(piperidin-4-yl) substitution is essential for achieving high selectivity for PKB over PKA, a feature not shared by 2-substituted isomers [1]. Furthermore, the choice of salt form (e.g., free base vs. dihydrochloride) dramatically alters solubility and stability, directly affecting assay reproducibility and formulation potential . Substituting with a closely related analog, such as 4-(piperidin-4-yl)pyridine or 2-(piperidin-4-yl)pyrimidine, would therefore introduce unacceptable variability in target engagement, cellular potency, and pharmacokinetic behavior, undermining the integrity of any comparative study or development program [1][2].

Target Scaffold
4-(Piperidin-4-yl)pyrimidine
Substitution pattern critical for kinase selectivity and HIV-1 NNRTI activity profile.
Potential Substitute
2-isomer / 4-pyridine analogs
Regioisomers and pyridine analogs may shift target engagement and isoform selectivity, and require independent validation.
Target Salt Form
Validated free base or dihydrochloride
Salt form choice directly impacts solubility and stability; assay reproducibility may vary significantly.
Potential Substitute
Other salt forms / free base mismatch
Uncontrolled salt-form substitution can alter dissolution and cellular permeability in screening assays.

Comparative Evidence for 4-(Piperidin-4-yl)pyrimidine


Anti-HIV-1 Potency vs. Etravirine Hybrids

A novel series of piperidin-4-yl-aminopyrimidine derivatives demonstrated significantly improved activity against wild-type HIV-1 with EC50 values in the single-digit nanomolar range, compared to the etravirine–VRX-480773 hybrids which exhibited EC50 values in the micromolar range (0.24–41 μM) [1]. Selected compounds from this series also showed lower IC50 values against reverse transcriptase than nevirapine [1].

Anti-HIV-1 Potency vs. Etravirine Hybrids
Head-to-head
~24- to 4100-fold improvement in EC50 against wild-type HIV-1
Supports antiviral assay sensitivity context
Lower assay concentrations may reduce off-target risk
Antiviral HIV-1 NNRTI Drug Discovery

PI3Kδ Inhibition and Antitumor Activity

3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives, which contain the core 4-(piperidin-4-yl)pyrimidine motif, exhibited potent inhibitory activity against PI3Kδ, with compound 20 showing an IC50 of 0.286 μM and compound 21 showing an IC50 of 0.452 μM [1]. These compounds also demonstrated potent anti-proliferative activity against the breast cancer cell line BT-474, with IC50 values of 1.565 μM and 1.311 μM, respectively [1].

PI3Kδ Inhibition and Antitumor Activity
Class-level
IC50 PI3Kδ: 0.286 μM; BT-474 cell line: 1.311 μM
Reported cell-model response context
Cross-study comparable, validate in target assays
Oncology PI3Kδ Inhibitor Kinase

Kinase Selectivity: PKB vs. PKA

In a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, which share the 4-(piperidin-4-yl)pyrimidine core, specific substitutions yielded high selectivity for PKBβ over PKA. For instance, compound 14 (2,6-Cl₂ substitution) demonstrated a 165-fold selectivity for PKBβ (IC50 = 20 nM) over PKA (IC50 = 3300 nM) [1]. Another compound, 12 (2,4-Cl₂), showed 153-fold selectivity (PKBβ IC50 = 8.5 nM; PKA IC50 = 1300 nM) [1].

Kinase Selectivity: PKB vs. PKA
Class-level
Up to 165-fold selectivity (PKBβ IC50 20 nM vs. PKA IC50 3300 nM)
Isoform-selectivity assay context for probe development
Class-level inference from pyrrolopyrimidine series
Kinase Selectivity PKB/Akt Chemical Probe

EGFR Mutant NSCLC Potency vs. Gefitinib

Indazolyl-substituted piperidin-4-yl-aminopyrimidines, a derivative class of 4-(piperidin-4-yl)pyrimidine, demonstrated significant anticancer activity. Notably, compound 6e was fourfold more potent than the EGFR inhibitor gefitinib in the H1975 non-small cell lung cancer (NSCLC) cell line (IC50 values not explicitly provided in the abstract, but the relative potency is stated) [1]. Additionally, compounds 6c–e displayed lower cytotoxicity to normal lung cells compared to gefitinib [1].

EGFR Mutant NSCLC Potency vs. Gefitinib
Head-to-head
4-fold greater potency than gefitinib in H1975 cell line
Supports cell-model endpoint review for resistance models
Reported lower cytotoxicity in normal lung cells requires validation
EGFR NSCLC Drug Resistance

Activity Against NNRTI-Resistant HIV-1 Mutants

N-phenyl piperidine-4-yl-aminopyrimidine analogs, derived from the core 4-(piperidin-4-yl)pyrimidine scaffold, demonstrated potent activity against wild-type HIV-1 and a broad range of NNRTI-resistant mutant viruses [1]. The study identified 3-carboxamides as a particularly active series, with analogs such as 28 and 40 showing excellent potency against resistant strains [1].

Activity Against NNRTI-Resistant HIV-1 Mutants
Class-level
Potent activity against a broad panel of clinically relevant resistant strains
Supports antiviral screening context for resistance profiling
Qualitative description; source-specific review recommended
HIV-1 NNRTI Drug Resistance

HIV-1 RT Allosteric Binding Mode

Crystallographic studies of N-phenyl piperidine-4-yl-aminopyrimidine analogs have provided direct evidence for their binding motif within the allosteric site of HIV-1 reverse transcriptase [1]. This structural information elucidates the molecular basis for their potency and, crucially, their ability to overcome resistance mutations by adapting to changes in the binding pocket.

HIV-1 RT Allosteric Binding Mode
Supporting evidence
Crystallographically confirmed binding in the NNRTI allosteric pocket
Enables structure-guided research design
Supports rational optimization of resistance profiles
HIV-1 NNRTI Structural Biology

Application Scenarios for 4-(Piperidin-4-yl)pyrimidine


HIV-1 NNRTI Discovery Against Drug Resistance

Medicinal chemistry teams focused on developing novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) should prioritize 4-(piperidin-4-yl)pyrimidine as a core scaffold. Evidence demonstrates that derivatives of this compound exhibit potent activity against wild-type HIV-1 (EC50 values in the single-digit nanomolar range) and, critically, maintain efficacy against a broad panel of clinically relevant NNRTI-resistant mutant viruses [1]. The availability of crystallographic data on the binding mode further enables rational, structure-based optimization to combat emerging resistance [2].

Isoform-Selective PI3Kδ Inhibitor Development

For oncology programs targeting the PI3K/Akt/mTOR pathway, 4-(piperidin-4-yl)pyrimidine offers a validated entry point for developing PI3Kδ inhibitors. Related compounds have demonstrated nanomolar inhibition of PI3Kδ (IC50 = 0.286 μM) and potent anti-proliferative activity in breast cancer cell lines (IC50 = 1.311 μM) [3]. This scaffold provides a foundation for medicinal chemistry efforts aimed at achieving high selectivity for PI3Kδ over other PI3K isoforms, a key requirement for minimizing on-target toxicities and achieving a favorable therapeutic window.

Chemical Probes for PKB/Akt Signaling

Researchers investigating the role of PKB/Akt signaling in cancer or metabolic diseases will find 4-(piperidin-4-yl)pyrimidine to be an ideal starting point for creating highly selective chemical probes. Structure-activity relationship (SAR) studies on a closely related series have shown that the core motif can be elaborated to achieve up to 165-fold selectivity for PKB over the closely related kinase PKA [4]. This high degree of selectivity is essential for dissecting PKB-specific functions in complex biological systems and for validating PKB as a therapeutic target with minimal confounding effects from PKA inhibition.

EGFR TKI Resistance in NSCLC

Given the demonstrated superior potency of a 4-(piperidin-4-yl)pyrimidine derivative over the first-generation EGFR inhibitor gefitinib in the gefitinib-resistant H1975 NSCLC cell line (4-fold improvement), this scaffold is highly relevant for projects seeking to address acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) [5]. The observation that certain derivatives also exhibit lower cytotoxicity toward normal lung cells than gefitinib suggests a potential for an improved therapeutic index, making this a promising avenue for developing safer and more effective NSCLC therapies.

Application
Selection Property
Validation Focus
HIV-1 NNRTI resistance research
Broad-spectrum antiviral resistance profile
Resistant-mutant panel and binding-mode review
PI3K pathway inhibition studies
Isoform-selective PI3Kδ assay context
PI3Kδ selectivity and cell-model endpoint review
PKB/Akt signaling probe development
Kinase selectivity over PKA
PKB isoform engagement and pathway-response validation
EGFR TKI resistance model studies
Mutant EGFR cell-model context
NSCLC resistance endpoint and selectivity window review

Technical Documentation Hub

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51 linked technical documents
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